molecular formula C11H17NO5 B590545 (2S,3R)-N-(tert-Butyloxycarbonyl)-3-methyl-5-oxo-pyrrolidinecarboxylic Acid CAS No. 910548-25-3

(2S,3R)-N-(tert-Butyloxycarbonyl)-3-methyl-5-oxo-pyrrolidinecarboxylic Acid

Cat. No.: B590545
CAS No.: 910548-25-3
M. Wt: 243.259
InChI Key: PUWWSEAHCDYLHK-SVRRBLITSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3R)-N-(tert-Butyloxycarbonyl)-3-methyl-5-oxo-pyrrolidinecarboxylic Acid is a compound of interest in organic chemistry due to its unique structural features and reactivity. This compound contains a pyrrolidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a carboxylic acid functional group, making it a versatile intermediate in various synthetic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-N-(tert-Butyloxycarbonyl)-3-methyl-5-oxo-pyrrolidinecarboxylic Acid typically involves the protection of the amine group with a Boc group, followed by the formation of the pyrrolidine ring. The reaction conditions often include the use of flow microreactor systems, which provide a more efficient and sustainable process compared to traditional batch methods .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow processes. These methods offer advantages such as improved reaction control, higher yields, and reduced waste . The use of microreactor technology allows for precise control over reaction parameters, leading to a more consistent and high-quality product.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-N-(tert-Butyloxycarbonyl)-3-methyl-5-oxo-pyrrolidinecarboxylic Acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amine or the carboxylic acid group.

Common Reagents and Conditions

Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

(2S,3R)-N-(tert-Butyloxycarbonyl)-3-methyl-5-oxo-pyrrolidinecarboxylic Acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3R)-N-(tert-Butyloxycarbonyl)-3-methyl-5-oxo-pyrrolidinecarboxylic Acid involves its interaction with various molecular targets. The Boc group provides protection to the amine, allowing for selective reactions at other functional groups. The pyrrolidine ring can participate in ring-opening reactions, and the carboxylic acid group can form esters or amides .

Comparison with Similar Compounds

Similar Compounds

  • (2S,3R)-N-(tert-Butyloxycarbonyl)-3-methyl-5-oxo-pyrrolidinecarboxylic Acid
  • (2S,3R)-N-(tert-Butyloxycarbonyl)-3-methyl-5-oxo-pyrrolidinecarboxamide
  • (2S,3R)-N-(tert-Butyloxycarbonyl)-3-methyl-5-oxo-pyrrolidinecarboxylate

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical transformations. The presence of the Boc group provides stability and selectivity in reactions, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

(2S,3R)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO5/c1-6-5-7(13)12(8(6)9(14)15)10(16)17-11(2,3)4/h6,8H,5H2,1-4H3,(H,14,15)/t6-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUWWSEAHCDYLHK-SVRRBLITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)N(C1C(=O)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)N([C@@H]1C(=O)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.